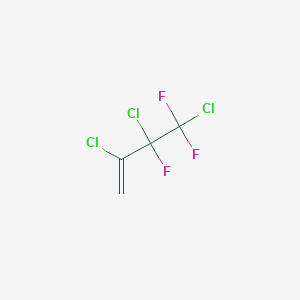
2,3,4-Trichloro-3,4,4-trifluorobut-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-Trichloro-3,4,4-trifluorobut-1-ene is a halogenated organic compound with the molecular formula C4H2Cl3F3 It is characterized by the presence of both chlorine and fluorine atoms attached to a butene backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene typically involves the halogenation of butene derivatives. One common method includes the reaction of 1,1,2-trichloro-1,2,2-trifluoroethane with a suitable base under controlled conditions to introduce the desired halogen atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using specialized reactors to ensure precise control over reaction conditions. The use of catalysts and phase-transfer agents can enhance the efficiency and yield of the desired product.
化学反応の分析
Types of Reactions: 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The double bond in the butene backbone can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace halogen atoms.
Addition Reactions: Electrophiles like hydrogen halides or nucleophiles like water can add across the double bond.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed:
Substitution Reactions: Formation of derivatives with different functional groups.
Addition Reactions: Formation of saturated compounds with added electrophiles or nucleophiles.
Oxidation and Reduction Reactions: Formation of alcohols, ketones, or other oxidized/reduced products.
科学的研究の応用
2,3,4-Trichloro-3,4,4-trifluorobut-1-ene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene involves its interaction with molecular targets through its halogen atoms and double bond. These interactions can lead to the formation of covalent bonds or non-covalent interactions with target molecules, influencing their structure and function. The specific pathways involved depend on the nature of the target and the conditions of the reaction.
類似化合物との比較
- 4-Bromo-1,1,2-trifluoro-1-butene
- 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione
Comparison: 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties compared to similar compounds. For example, 4-Bromo-1,1,2-trifluoro-1-butene contains bromine instead of chlorine, leading to different reactivity and applications. Similarly, 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione has a different structural framework, affecting its chemical behavior and uses.
特性
IUPAC Name |
2,3,4-trichloro-3,4,4-trifluorobut-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl3F3/c1-2(5)3(6,8)4(7,9)10/h1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNITLQHAQGMNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(C(F)(F)Cl)(F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl3F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380278 |
Source


|
| Record name | 2,3,4-trichloro-3,4,4-trifluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261760-98-9 |
Source


|
| Record name | 2,3,4-trichloro-3,4,4-trifluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














